5-fluoro-2-hydrazinopyrimidin-4(3H)-one
Overview
Description
5-Fluoro-2-hydrazinopyrimidin-4(3H)-one is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in nucleic acids like DNA and RNA. The addition of a fluorine atom and a hydrazine group to the pyrimidine ring can significantly alter its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-hydrazinopyrimidin-4(3H)-one typically involves the introduction of a fluorine atom and a hydrazine group into the pyrimidine ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The hydrazine group can be introduced through the reaction of the fluorinated pyrimidine with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydrazinopyrimidin-4(3H)-one can undergo various chemical reactions including:
Oxidation: The hydrazine group can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can lead to the formation of azides or nitriles, while substitution of the fluorine atom can result in the formation of various substituted pyrimidines.
Scientific Research Applications
5-Fluoro-2-hydrazinopyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and nucleic acid interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-2-hydrazinopyrimidin-4(3H)-one involves its interaction with biological molecules such as enzymes and nucleic acids. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the hydrazine group can participate in various chemical reactions within the biological system. These interactions can lead to the inhibition of enzyme activity or disruption of nucleic acid synthesis, which is crucial for its potential antiviral and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.
2-Hydrazinopyrimidine: A non-fluorinated analog with similar chemical properties.
5-Fluoro-2-pyrimidinecarbonitrile: A compound with a similar structure but different functional groups.
Uniqueness
5-Fluoro-2-hydrazinopyrimidin-4(3H)-one is unique due to the presence of both a fluorine atom and a hydrazine group, which can significantly alter its chemical and biological properties compared to other similar compounds. This dual modification can enhance its reactivity and binding affinity, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
5-fluoro-2-hydrazinyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4O/c5-2-1-7-4(9-6)8-3(2)10/h1H,6H2,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNFLXFSGXIOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.